molecular formula C9H15N3S B13161049 5-Tert-butyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

5-Tert-butyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13161049
M. Wt: 197.30 g/mol
InChI Key: OKCBSBNFPMYWPI-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C9H15N3S. It is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with cyclopropyl isothiocyanate, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions at the thiol group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Various reduced triazole derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

5-Tert-butyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is not well-documented. compounds in the 1,2,4-triazole family typically exert their effects by interacting with specific enzymes or receptors in biological systems. The thiol group may play a crucial role in binding to metal ions or forming disulfide bonds, which can affect the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and cyclopropyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

3-tert-butyl-4-cyclopropyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H15N3S/c1-9(2,3)7-10-11-8(13)12(7)6-4-5-6/h6H,4-5H2,1-3H3,(H,11,13)

InChI Key

OKCBSBNFPMYWPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NNC(=S)N1C2CC2

Origin of Product

United States

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